2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a substituted indole core and a sulfanyl-linked 3-methylbenzyl group. Its structure comprises:
- Benzamide backbone: The 2-methylbenzamide moiety provides a hydrophobic aromatic scaffold.
- Ethylindole linker: A 1H-indol-1-yl group at position 3 is connected via an ethyl chain to the benzamide nitrogen.
Its synthesis likely involves coupling 3-[(3-methylbenzyl)sulfanyl]-1H-indole with 2-methylbenzoyl chloride, followed by purification via column chromatography (analogous to methods in and ).
Properties
IUPAC Name |
2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS/c1-19-8-7-10-21(16-19)18-30-25-17-28(24-13-6-5-12-23(24)25)15-14-27-26(29)22-11-4-3-9-20(22)2/h3-13,16-17H,14-15,18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPLQMMFWRZRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles. This is followed by N-alkylation to introduce the desired substituents . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may require microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving indole derivatives.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, and the specific substituents on this compound may enhance its binding affinity and selectivity . Further studies, including docking and molecular dynamics simulations, would be needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, molecular weights, and key properties based on the evidence:
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Fluorinated analogs (e.g., C064-0168 ) may exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius.
Core Heterocycle Variations :
- Replacement of indole with imidazo[4,5-b]pyridine () introduces a fused heterocyclic system, which could alter binding kinetics in kinase inhibition.
- Sulfonamide derivatives (e.g., 3q ) diverge from benzamide’s hydrogen-bonding profile, affecting solubility and target selectivity.
Synthetic Methodologies :
- Gold-catalyzed reactions () enable efficient indole functionalization, whereas classical coupling () remains prevalent for benzamide synthesis.
Pharmacological Potential: Compounds with morpholine or isopropoxy groups (e.g., 3q ) may target G-protein-coupled receptors or phosphodiesterases, though explicit data are lacking.
Biological Activity
The compound 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide represents a novel class of indole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula for this compound is , and it features a complex structure that includes an indole moiety and a benzamide group. The presence of the sulfanyl group is significant in enhancing the biological activity of the compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, compounds similar to 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Research Findings : A study published in 2022 indicated that certain N-methylsulfonyl-indole derivatives exhibited promising anti-inflammatory effects by inhibiting COX-1 and COX-2 activities, along with 5-lipoxygenase (5-LOX) . This suggests that our compound may share similar mechanisms of action.
| Compound | COX-1 Inhibition | COX-2 Inhibition | 5-LOX Inhibition |
|---|---|---|---|
| 4d | High | High | Moderate |
| 4e | Moderate | High | High |
| 5d | High | Moderate | High |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been extensively documented. Compounds structurally related to 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide have shown selective antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A comparative study found that certain indole derivatives exhibited selective antibacterial activity against Salmonella enterica and E. coli, indicating their potential as therapeutic agents against bacterial infections .
| Bacterial Strain | Activity Observed |
|---|---|
| Salmonella enterica | Effective |
| E. coli | Effective |
| Staphylococcus aureus | Moderate |
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of indole derivatives. The ability to scavenge free radicals is essential for protecting cells from oxidative stress.
- Research Findings : The DPPH radical scavenging assay has been used to evaluate the antioxidant capabilities of various indole compounds. Compounds similar to 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide exhibited significant antioxidant activity, suggesting a protective role against oxidative damage .
Molecular Mechanisms
The biological activities of 2-methyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can be attributed to its ability to interact with various molecular targets:
- COX Enzymes : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.
- Bacterial Cell Targets : Disruption of bacterial cell wall synthesis or function may contribute to its antimicrobial effects.
- Radical Scavenging Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Introduction of sulfanyl groups via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Amide coupling : Use of coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF) under reflux conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>98% recommended for biological assays) .
Q. What solvent systems and reagents are optimal for its synthesis?
- Solvents : DMF or dichloromethane (DCM) for sulfanyl-group reactions due to their polar aprotic nature .
- Catalysts : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
- Stabilizers : Addition of antioxidants (e.g., BHT) to prevent thiol oxidation during synthesis .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm potency thresholds .
- Control experiments : Use known inhibitors (e.g., doxorubicin) to benchmark activity and rule out assay interference .
- Meta-analysis : Cross-reference with structural analogs (e.g., triazole vs. oxadiazole derivatives) to identify functional group contributions .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Systematic substitution : Replace the 3-methylphenyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) to evaluate electronic effects .
- Computational modeling : Density Functional Theory (DFT) to predict binding affinities with target proteins (e.g., tubulin) .
- Pharmacophore mapping : Overlay crystal structures of ligand-protein complexes to identify critical interaction sites .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Catalytic efficiency : Optimize Pd loading (e.g., 0.5–2 mol%) to reduce costs and metal contamination .
- Purification scalability : Replace column chromatography with recrystallization or fractional distillation for large batches .
- Yield optimization : Use Design of Experiments (DoE) to refine temperature, solvent ratios, and reaction times .
Q. How to assess the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) .
- Forced degradation studies : Expose to acidic/basic buffers, UV light, and oxidizing agents (e.g., H₂O₂) to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using HPLC .
Q. What methodologies are used to study interactions with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
